2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide
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Overview
Description
2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with an amine to form an imine intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may produce an amine.
Scientific Research Applications
2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide
- (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
Uniqueness
2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H20F3N3O3 |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H20F3N3O3/c1-32-21-11-8-16(12-20(21)30)13-27-19-5-3-2-4-18(19)22(31)29-28-14-15-6-9-17(10-7-15)23(24,25)26/h2-12,14,27,30H,13H2,1H3,(H,29,31)/b28-14+ |
InChI Key |
HKEFPBIUONACLH-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2C(=O)NN=CC3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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